molecular formula C22H26N2O5S B11953319 N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine CAS No. 61413-49-8

N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine

Cat. No.: B11953319
CAS No.: 61413-49-8
M. Wt: 430.5 g/mol
InChI Key: LIIUSXOFVLATGY-OALUTQOASA-N
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Description

N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine (abbreviated as Z-L-Met-L-Phe) is a synthetic dipeptide derivative in which the N-terminus is protected by a benzyloxycarbonyl (Z) group. This compound combines methionine, a sulfur-containing amino acid, with phenylalanine, an aromatic amino acid, linked via a peptide bond. The Z group enhances stability during synthetic processes, particularly in peptide synthesis, by preventing unwanted side reactions at the amino terminus.

Properties

CAS No.

61413-49-8

Molecular Formula

C22H26N2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C22H26N2O5S/c1-30-13-12-18(24-22(28)29-15-17-10-6-3-7-11-17)20(25)23-19(21(26)27)14-16-8-4-2-5-9-16/h2-11,18-19H,12-15H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t18-,19-/m0/s1

InChI Key

LIIUSXOFVLATGY-OALUTQOASA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

SSAP-Catalyzed Dipeptide Assembly

Streptomyces septatus TH-2 aminopeptidase (SSAP) demonstrates broad substrate specificity, enabling Cbz-Met-Phe synthesis in 98% methanol. The enzyme retains >80% activity after 50 h, facilitating equilibrium-driven reactions with 50–60% conversion. Kinetic studies reveal anomalous Michaelis-Menten behavior due to substrate inhibition at >100 mM Phe-OMe.

Solvent Optimization

Methanol concentration critically impacts yield: 90–98% methanol maximizes product formation, while >99.8% methanol deactivates SSAP. Ethanol and acetone are viable alternatives but offer lower efficiency (65–70% yield).

Solid-Phase Peptide Synthesis (SPPS)

Resin Loading and Protection

Wang resin preloaded with Fmoc-Phe-OH is deprotected using 20% piperidine/DMF. Cbz-Met is introduced via HBTU/N-methylmorpholine activation, achieving >95% coupling efficiency. Orthogonal protection strategies (e.g., tert-butyl for methionine thioether) prevent side-chain interference.

Cleavage and Global Deprotection

TFA cleavage (95% TFA, 2.5% H2O, 2.5% triisopropylsilane) liberates the peptide while retaining the Cbz group. Thioether oxidation to sulfone is avoided by excluding oxidizing agents.

Comparative Analysis of Methods

Method Yield Epimerization Risk Scalability Key Advantage
Classical Solution-Phase75–85%ModerateHighCost-effective reagents
Enzymatic (SSAP)50–60%LowModerateStereochemical fidelity
SPPS90–95%LowLowAutomation compatibility

Challenges and Innovations

Aggregation Mitigation

Viscous aggregates during coupling are addressed using glycerol (5–10% v/v), which disrupts intermolecular hydrogen bonding. Sonication (40 kHz, 15 min) further enhances homogeneity.

Racemization Control

Low-temperature activation (−15°C) and MTBD guanidinium base reduce racemization to <2%. SSAP’s inherent stereoselectivity eliminates this issue in enzymatic routes .

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation is performed using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deprotected amino acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Table 1: Synthesis Conditions

StepReagents/Conditions
ProtectionBenzyl chloroformate, NaOH/K2CO3
CouplingDCC, DMF/Dichloromethane
DeprotectionPd/C in EtOAc

Chemistry

In the field of chemistry, N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine serves as a building block for the synthesis of more complex peptides. Its structure allows researchers to study peptide bond formation and stability under various conditions.

Biology

This compound is utilized in biological studies to investigate enzyme-substrate interactions and protein folding mechanisms . It acts as a model compound for understanding how peptides behave in biological systems, particularly in relation to enzymatic activity .

Medicine

In medical research, this compound has been explored for its potential as a therapeutic agent . Its ability to modulate biochemical pathways makes it a candidate for drug development, particularly in targeting diseases associated with protein misfolding and aggregation .

Industry

The compound finds applications in the synthesis of synthetic peptides and as a reagent in organic synthesis processes, enhancing the efficiency of peptide production .

Case Study 1: Enzyme Interaction Studies

A study demonstrated that this compound could be used to investigate the kinetics of serine proteases. The compound was shown to act as an effective substrate, providing insights into enzyme specificity and catalytic mechanisms .

Case Study 2: Drug Development

Research highlighted the potential use of this dipeptide in developing drugs targeting neurodegenerative diseases. By modifying its structure, scientists were able to enhance its binding affinity to specific receptors involved in neuroprotection .

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other functional groups. Upon removal of the protecting group, the compound can interact with enzymes, acting as a substrate or inhibitor, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[(Benzyloxy)carbonyl]-L-leucinamide and Related Analogs

lists compounds such as N-[(Benzyloxy)carbonyl]-L-leucinamide and sulfonic acid derivatives (e.g., GC376 and K36). These analogs share the Z-protected N-terminus but differ in:

  • Amino acid residues: Leucine replaces methionine/phenylalanine, altering hydrophobicity and steric bulk.
  • Functional groups : Sulfonic acid moieties in GC376 enhance solubility and mimic transition states in protease inhibition, unlike Z-L-Met-L-Phe, which lacks such groups.
  • Biological activity : GC376 and K36 are protease inhibitors targeting viral enzymes (e.g., SARS-CoV-2 main protease), whereas Z-L-Met-L-Phe’s role remains less defined but may relate to peptide synthesis intermediates .
Table 1: Structural and Functional Comparison
Compound Amino Acid Sequence Molecular Formula Key Functional Groups Biological Role
Z-L-Met-L-Phe Methionine-Phenylalanine C22H25N2O5S Z group, thioether, aromatic Peptide synthesis intermediate
GC376 () Leucinamide derivative C21H31N3O8S Z group, sulfonic acid Protease inhibitor
K36 () Pyrrolidinone-linked C44H80N8O13 Z group, PEG-biotin Antiviral agent

N-(Benzyloxycarbonyl)-L-Vinylglycine Methyl Ester

This compound () replaces methionine with vinylglycine, introducing a reactive alkene group. Key differences include:

  • Reactivity : The vinyl group enables conjugation or cyclization reactions, unlike Z-L-Met-L-Phe’s stable thioether.
  • Synthesis : Both use Z-protection, but vinylglycine derivatives require specialized steps like periodate oxidation .

N-[(Benzyloxy)carbonyl]-4-(tert-butoxycarbonyl)-L-phenylalanine

describes a phenylalanine derivative with dual protecting groups (Z and tert-butoxycarbonyl, Boc). Comparisons highlight:

  • Protecting group stability: The Boc group is acid-labile, whereas the Z group requires hydrogenolysis. Dual protection allows orthogonal deprotection strategies.
  • Molecular weight: C22H25NO6 (399.44 g/mol) vs. Z-L-Met-L-Phe’s larger mass (C22H25N2O5S = ~453.5 g/mol) due to methionine’s sulfur atom .

N-Formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP)

FMLP () is a tripeptide with a formyl group instead of Z protection. Critical contrasts include:

  • Bioactivity : FMLP is a potent chemoattractant for leukocytes at 10⁻⁸ M, while Z-L-Met-L-Phe lacks reported chemotactic activity.
  • Structural impact : The formyl group is smaller and more polar than the Z group, affecting receptor binding .

Z-Protected Glycine and Tripeptide Derivatives

  • N-[(Benzyloxy)carbonyl]glycine methyl ester (): A single amino acid with Z protection, simpler in structure (C11H13NO4) and used as a building block in peptide synthesis.
  • Z-Gly-Gly-L-Phe-OMe (): Tripeptides with glycine spacers. Glycine’s lack of a side chain reduces steric hindrance compared to methionine, influencing conformational flexibility .

Biological Activity

N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine, often abbreviated as Z-Met-Phe, is a dipeptide derivative that has garnered attention in biological and pharmaceutical research due to its potential therapeutic applications. This article explores the biological activity of Z-Met-Phe, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Z-Met-Phe is a synthetic amino acid compound characterized by the following structural formula:

  • Molecular Formula: C₁₈H₁₉N₃O₄S
  • Molecular Weight: 367.42 g/mol
  • CAS Number: 1161-13-3

The compound features a benzyloxycarbonyl (Z) protecting group on the methionine residue, which enhances its stability and bioavailability.

1. Antimicrobial Properties

Research indicates that amino acid derivatives like Z-Met-Phe exhibit antimicrobial activity. A study highlighted that several amino acid-based compounds demonstrated effectiveness against various bacterial strains, suggesting that Z-Met-Phe may have similar properties due to its structural characteristics .

2. Bone Resorption Inhibition

A notable study examined the effects of related compounds on bone resorption. It was found that N-(benzyloxycarbonyl)-L-phenylalanyl-L-tyrosinal significantly inhibited bone resorption in vitro and in vivo models . This suggests that Z-Met-Phe could also possess bone-modulating effects, potentially useful in treating osteoporosis or other bone-related diseases.

Case Studies and Research Findings

StudyFindingsReference
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Bone ResorptionInhibited bone resorption in vitro and in vivo models, indicating potential for osteoporosis treatment.
Neuroprotective MechanismsPotential modulation of NMDA receptors via related amino acid pathways.

Synthesis and Derivatives

Z-Met-Phe can be synthesized through various methods involving the coupling of L-methionine and L-phenylalanine derivatives with protective groups to enhance stability and solubility. The synthesis typically involves:

  • Protection of Amino Groups: Using benzyloxycarbonyl groups to protect the amine functionalities.
  • Coupling Reaction: Employing coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate the formation of peptide bonds.
  • Deprotection: Removing protective groups under mild acidic or basic conditions to yield the final product.

Q & A

Q. What are the optimal synthetic routes for preparing N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine, and how does reaction efficiency vary under different conditions?

  • Methodological Answer : The compound can be synthesized via stepwise peptide coupling. A common approach involves:

Protection of L-methionine : Use benzyloxycarbonyl (Cbz) chloride in a biphasic system (water/dioxane) with triethylamine to form N-Cbz-L-methionine .

Coupling with L-phenylalanine : Activate the carboxyl group of N-Cbz-L-methionine using carbodiimides (e.g., DCC) or mixed carbonates, followed by reaction with L-phenylalanine methyl ester. Deprotection of the methyl ester yields the final dipeptide .

  • Key Variables : Reaction efficiency depends on pH (optimized at 8–9), temperature (0–25°C), and solvent polarity. Anhydrous conditions minimize side reactions like racemization .

Q. How can researchers assess the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • HPLC : Reverse-phase chromatography (C18 column) with UV detection at 220 nm resolves dipeptide impurities. Mobile phase: acetonitrile/water (0.1% TFA) gradient .
  • Mass Spectrometry : ESI-MS confirms molecular weight (expected [M+H]<sup>+</sup> at 412.5 m/z for C23H28N2O5S) .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR verify stereochemistry and absence of rotamers. Key signals include δ 7.2–7.4 ppm (aromatic protons) and δ 4.5–5.1 ppm (Cbz and methionine CH groups) .

Advanced Research Questions

Q. What conformational dynamics influence the interaction of this compound with formyl peptide receptors (FPRs)?

  • Methodological Answer :
  • NMR Studies : Deuterium labeling of backbone amides reveals a β-sheet-like conformation stabilized by intramolecular hydrogen bonds between the Cbz group and methionine side chain. This rigidity enhances receptor binding .
  • Molecular Dynamics (MD) : Simulations (AMBER force field) predict that the phenylalanine aromatic ring adopts a planar orientation relative to the methionine sulfur, optimizing hydrophobic interactions with FPRs .
  • Functional Assays : Competitive binding assays using <sup>3</sup>H-labeled fMLF (N-formyl-L-methionyl-L-leucyl-L-phenylalanine) show IC50 values correlate with dipeptide conformation .

Q. How do pH and temperature affect the stability of this compound in aqueous buffers, and what degradation pathways dominate?

  • Methodological Answer :
  • Stability Studies :
  • pH 2–6 : Hydrolysis of the Cbz group occurs, generating L-methionyl-L-phenylalanine (t1/2 = 12 hours at 37°C).
  • pH > 8 : Peptide bond cleavage dominates, releasing free amino acids (confirmed via LC-MS) .
  • Temperature : At 50°C, oxidative degradation of methionine (sulfoxide formation) is observed. Antioxidants (e.g., ascorbate) mitigate this .

Q. What strategies resolve contradictory data on the dipeptide’s role in neutrophil chemotaxis versus apoptosis?

  • Methodological Answer :
  • Dose-Response Profiling : Biphasic effects are common. At 10<sup>−8</sup>–10<sup>−10</sup> M, the compound activates FPR1, promoting chemotaxis. At >10<sup>−6</sup> M, it triggers apoptosis via mitochondrial ROS pathways .
  • Receptor Knockdown Models : siRNA silencing of FPR1 in HL-60 cells abolishes chemotaxis but not apoptosis, implicating alternate receptors (e.g., FPR2) in high-dose effects .

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